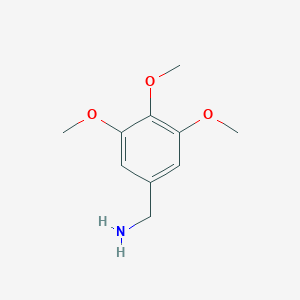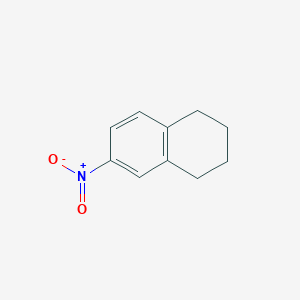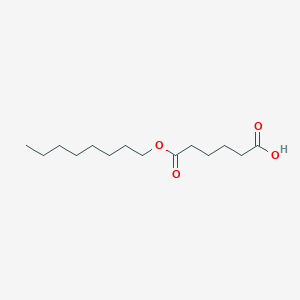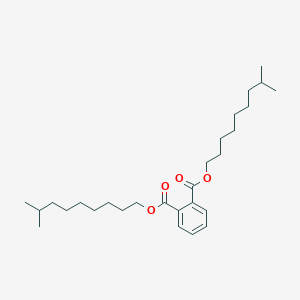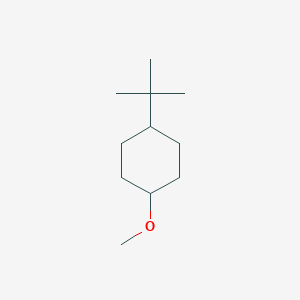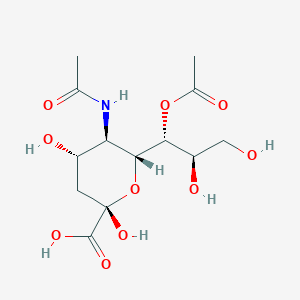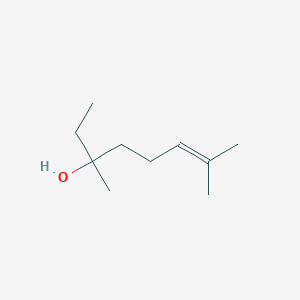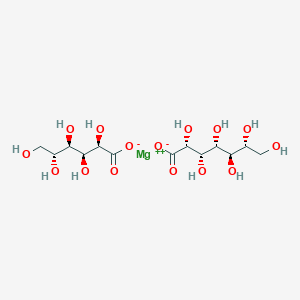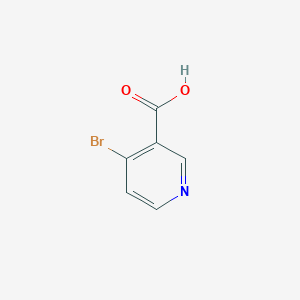
4-Bromonicotinic acid
概要
説明
4-Bromonicotinic acid is a brominated derivative of nicotinic acid, which is a form of vitamin B3 or niacin. While the provided papers do not directly discuss 4-bromonicotinic acid, they do provide insights into similar brominated nicotinic acids and their derivatives, which can be used to infer some properties and potential applications of 4-bromonicotinic acid.
Synthesis Analysis
The synthesis of brominated nicotinic acids and their derivatives often involves halogenation reactions, as seen in the synthesis of metal-organic frameworks based on 5-bromonicotinic acid , and the synthesis of a surfactant containing a benzene ring using a copper-catalyzed cross-coupling reaction . A novel synthesis route for 4-aminonicotinic acid, which could be adapted for 4-bromonicotinic acid, starts from isoquinoline and involves several steps including oxidation, dehydration, ammonolysis, and a Hofmann rearrangement reaction . These methods highlight the versatility and complexity of synthesizing substituted nicotinic acids.
Molecular Structure Analysis
The molecular structure of brominated nicotinic acids can be characterized using various spectroscopic techniques. For instance, vibrational spectra (Raman, infrared) and DFT calculations have been used to investigate the structures of 2- and 6-bromonicotinic acid . X-ray single-crystal diffraction is another powerful tool to determine the crystal structure of these compounds, as demonstrated for 5-bromonicotinic acid derivatives and lanthanide complexes with 5-bromonicotinic acid . These studies provide detailed information on the molecular geometry and intermolecular interactions.
Chemical Reactions Analysis
Brominated nicotinic acids can participate in various chemical reactions, forming complex structures. For example, 5-bromonicotinic acid can react with hydrazide and 4-chlorobenzaldehyde to form a compound with antibacterial activity . Lanthanide complexes with 5-bromonicotinic acid exhibit different coordination geometries and crystal structures, indicating the ligand's ability to form diverse metal-organic frameworks . These reactions demonstrate the reactivity of brominated nicotinic acids and their potential in creating functional materials.
Physical and Chemical Properties Analysis
The physical and chemical properties of brominated nicotinic acids are influenced by their molecular structure. For example, metal-organic frameworks based on 5-bromonicotinic acid have been shown to possess photoluminescence properties and the ability to purify hydrogen gas . The vibrational spectra and DFT calculations of 2- and 6-bromonicotinic acid provide insights into their vibrational assignments and intermolecular hydrogen bonds . The crystal structure of a triphenyltin(IV) complex with 5-bromonicotinic acid reveals a five-coordinated trigonal bipyramidal geometry around the tin atoms . These properties are crucial for the potential applications of these compounds in various fields, including materials science and pharmaceuticals.
科学的研究の応用
Specific Scientific Field
This application falls under the field of Chemistry , specifically Coordination Chemistry .
Summary of the Application
4-Bromonicotinic acid is used in the creation of multifunctional coordination compounds based on lanthanide ions . These compounds have magnetic, luminescence, and anti-cancer properties .
Methods of Application or Experimental Procedures
The compounds are created using single crystal X-ray diffraction . The properties of these compounds are then studied using various methods, including continuous shape measurements .
Results or Outcomes
The compounds exhibit a wide maximum around 300 nm and a narrow maximum around 370 nm, signals assigned to π← π* transitions inside the ligand .
Boronic Acid-Based Dynamic Click Chemistry
Specific Scientific Field
This application is in the field of Chemical Biology and Supramolecular Chemistry .
Summary of the Application
4-Bromonicotinic acid, as a boronic acid (BA)-mediated cis-diol conjugation, is used in reversible click reactions . These reactions have found numerous applications in chemical biology, supramolecular chemistry, and biomedical applications .
Methods of Application or Experimental Procedures
The specific methods of application or experimental procedures are not detailed in the available resources .
Results or Outcomes
The outcomes of these applications are also not specified in the available resources .
Safety And Hazards
The safety data sheet for a similar compound, 6-Bromonicotinic acid, indicates that it causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area . In case of skin contact, it is advised to wash with plenty of soap and water . If in eyes, rinse cautiously with water for several minutes . If inhaled, remove the victim to fresh air and keep at rest in a position comfortable for breathing .
特性
IUPAC Name |
4-bromopyridine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BrNO2/c7-5-1-2-8-3-4(5)6(9)10/h1-3H,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZLOEKRJQIAKFI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC(=C1Br)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00376570 | |
| Record name | 4-Bromonicotinic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00376570 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromonicotinic acid | |
CAS RN |
15366-62-8 | |
| Record name | 4-Bromonicotinic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00376570 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Bromo-nicotinic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Phosphonic acid, [nitrilotris(methylene)]tris-, hexasodium salt](/img/structure/B102379.png)
![1-[Chloro(phenyl)acetyl]piperidine](/img/structure/B102386.png)
